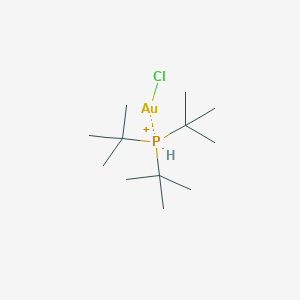
Chlorotri-T-butylphosphinegold(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotri-T-butylphosphinegold(I) is a chemical compound with the molecular formula C12H28AuClP. It is a gold complex that features a gold atom coordinated to a chlorine atom and a tri-tert-butylphosphine ligand. This compound is known for its applications in catalysis and organic synthesis due to its unique properties.
Métodos De Preparación
Chlorotri-T-butylphosphinegold(I) can be synthesized through various methods. One common synthetic route involves the reaction of gold(I) chloride (AuCl) with tri-tert-butylphosphine (P(t-Bu)3) in an inert atmosphere. The reaction is typically carried out in a solvent such as dichloromethane at low temperatures to ensure the stability of the product . The reaction can be represented as follows:
AuCl+P(t-Bu)3→(t-Bu3P)AuCl
Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and atmosphere to maintain product purity and yield.
Análisis De Reacciones Químicas
Chlorotri-T-butylphosphinegold(I) undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides under appropriate conditions.
Oxidation and Reduction Reactions: The gold center can undergo oxidation or reduction, altering its oxidation state and reactivity.
Catalytic Reactions: It is used as a catalyst in various organic transformations, including cyclopropanation and C-C bond-forming reactions.
Common reagents used in these reactions include halides, phosphines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chlorotri-T-butylphosphinegold(I) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions that form carbon-carbon bonds.
Biology: Research is ongoing into its potential use in biological systems, including its interactions with biomolecules.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of gold-based drugs.
Mecanismo De Acción
The mechanism by which Chlorotri-T-butylphosphinegold(I) exerts its effects involves the coordination of the gold center to various substrates. The tri-tert-butylphosphine ligand stabilizes the gold center, allowing it to participate in catalytic cycles. The gold center can activate substrates through coordination, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparación Con Compuestos Similares
Chlorotri-T-butylphosphinegold(I) can be compared with other gold complexes such as:
Chlorotriethylphosphinegold(I): Similar structure but with triethylphosphine ligands.
Chlorotriisopropylphosphinegold(I): Similar structure but with triisopropylphosphine ligands.
Chlorotri-tert-butylphosphinepalladium(II): Similar structure but with palladium instead of gold.
The uniqueness of Chlorotri-T-butylphosphinegold(I) lies in its specific ligand environment and the resulting reactivity and stability, making it particularly useful in certain catalytic applications.
Propiedades
Fórmula molecular |
C12H28AuClP+ |
|---|---|
Peso molecular |
435.74 g/mol |
Nombre IUPAC |
chlorogold;tritert-butylphosphanium |
InChI |
InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1; |
Clave InChI |
JLXSZGSXDDQSJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.Cl[Au] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
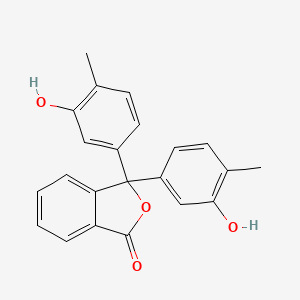

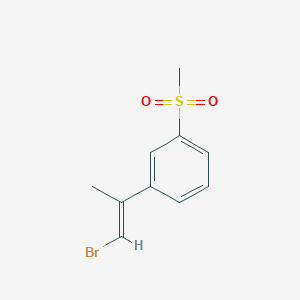
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
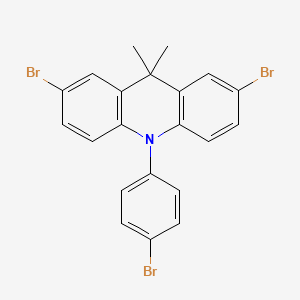
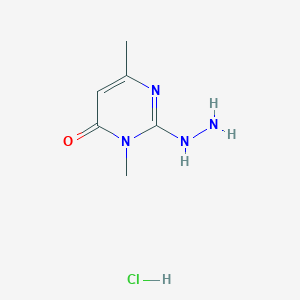



![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
